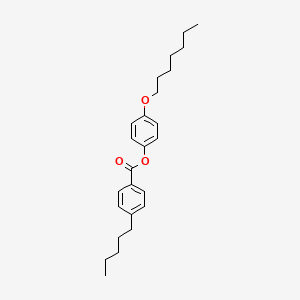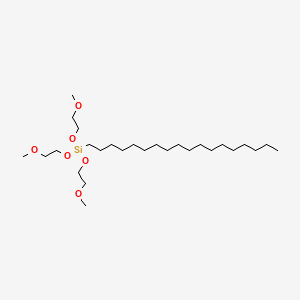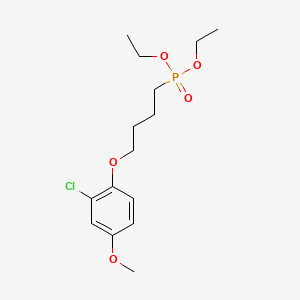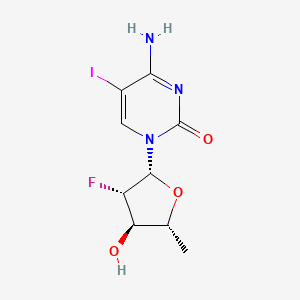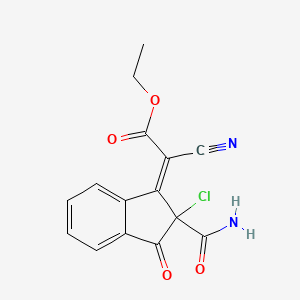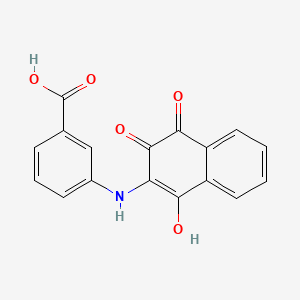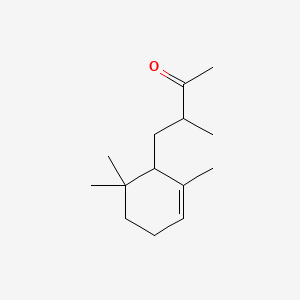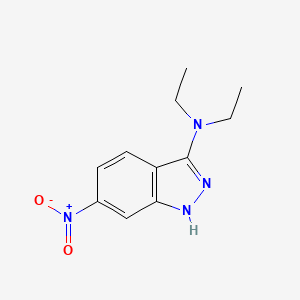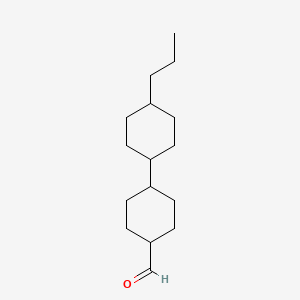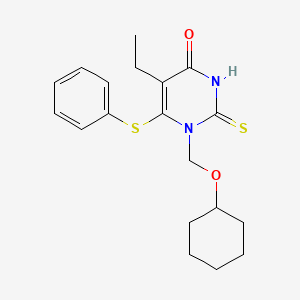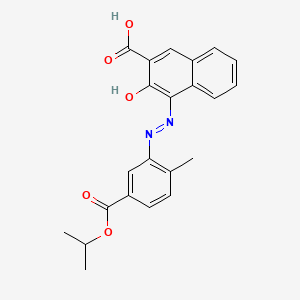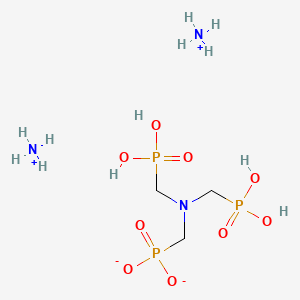
Diammonium tetrahydrogen (nitrilotris(methylene))trisphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diammonium tetrahydrogen (nitrilotris(methylene))trisphosphonate is a chemical compound with the molecular formula C₃H₁₈N₃O₉P₃ and a molecular weight of 333.11 g/mol. It is known for its unique structure, which includes three phosphonate groups attached to a nitrilotris(methylene) backbone. This compound is used in various scientific and industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diammonium tetrahydrogen (nitrilotris(methylene))trisphosphonate typically involves the reaction of nitrilotris(methylene)triphosphonic acid with ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Nitrilotris(methylene)triphosphonic acid+2NH3→Diammonium tetrahydrogen (nitrilotris(methylene))trisphosphonate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as crystallization or filtration to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Diammonium tetrahydrogen (nitrilotris(methylene))trisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The phosphonate groups can undergo substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonates .
Scientific Research Applications
Diammonium tetrahydrogen (nitrilotris(methylene))trisphosphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent and in the synthesis of other phosphonate compounds.
Biology: Investigated for its potential use in biological systems, including enzyme inhibition and metal ion sequestration.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of bone disorders due to its ability to bind calcium ions.
Industry: Utilized in water treatment processes, as a scale inhibitor, and in the formulation of detergents and cleaning agents
Mechanism of Action
The mechanism of action of diammonium tetrahydrogen (nitrilotris(methylene))trisphosphonate involves its ability to bind metal ions, particularly calcium and magnesium. This binding occurs through the phosphonate groups, which form stable complexes with metal ions. The compound’s molecular targets include enzymes and other proteins that require metal ions for their activity. By sequestering these ions, the compound can inhibit enzyme activity and disrupt biological processes.
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar metal-binding properties.
Nitrilotriacetic acid (NTA): Another chelating agent with a structure similar to diammonium tetrahydrogen (nitrilotris(methylene))trisphosphonate.
Aminotris(methylenephosphonic acid) (ATMP): A phosphonate compound with similar applications in water treatment and scale inhibition.
Uniqueness
This compound is unique due to its specific structure, which provides distinct binding properties and reactivity compared to other chelating agents. Its ability to form stable complexes with metal ions makes it particularly useful in applications requiring strong and selective metal ion binding .
Properties
CAS No. |
4532-21-2 |
|---|---|
Molecular Formula |
C3H18N3O9P3 |
Molecular Weight |
333.11 g/mol |
IUPAC Name |
diazanium;[phosphonatomethyl(phosphonomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C3H12NO9P3.2H3N/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);2*1H3 |
InChI Key |
UJWIANNBICCRFG-UHFFFAOYSA-N |
Canonical SMILES |
C(N(CP(=O)(O)O)CP(=O)([O-])[O-])P(=O)(O)O.[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




